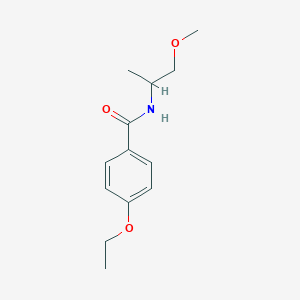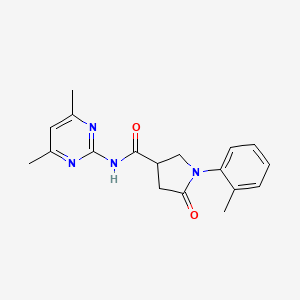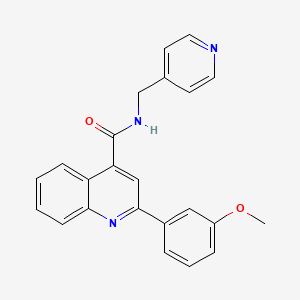![molecular formula C24H22N4O2S B11157803 2-(1H-indol-3-yl)-N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11157803.png)
2-(1H-indol-3-yl)-N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its structure comprises an indole ring, a thiazole ring, and an acetamide group. The indole moiety is a common structural motif found in various bioactive compounds.
- BITIAN has drawn interest due to its potential as an α-glucosidase inhibitor, which plays a crucial role in regulating blood glucose levels.
2-(1H-indol-3-yl)-N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide: , is a heterocyclic compound with potential pharmacological applications.
Preparation Methods
Synthetic Routes: The synthesis of BITIAN involves the condensation of appropriate precursors. One approach includes the reaction of an indole-3-carboxylic acid derivative with a thiazole-2-carboxylic acid derivative, followed by amidation.
Reaction Conditions: Specific conditions may vary, but typical reactions involve the use of coupling agents (e.g., EDC/HOBt) and mild base (e.g., DIPEA) in a suitable solvent (e.g., DMF).
Industrial Production: While industrial-scale production methods are not widely reported, laboratory-scale synthesis provides a foundation for further optimization.
Chemical Reactions Analysis
Reactivity: BITIAN may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on reaction conditions and substituents. For example, reduction may yield an amine derivative.
Scientific Research Applications
Medicine: BITIAN’s α-glucosidase inhibitory activity positions it as a potential drug candidate for type 2 diabetes management.
Chemistry: It serves as a valuable scaffold for designing new compounds with diverse biological activities.
Biology: Further studies explore its impact on glucose metabolism and related pathways.
Mechanism of Action
- BITIAN inhibits α-glucosidase by binding to the enzyme’s active site, preventing the breakdown of oligosaccharides and disaccharides into glucose.
- Molecular targets include the active site residues of α-glucosidase.
Comparison with Similar Compounds
Similar Compounds: Other α-glucosidase inhibitors (e.g., acarbose, voglibose) share structural features with BITIAN.
Uniqueness: BITIAN’s distinct heterocyclic arrangement sets it apart, potentially offering improved safety and efficacy.
Properties
Molecular Formula |
C24H22N4O2S |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-(1H-indol-3-yl)-N-[4-(5-methoxy-1,2-dimethylindol-3-yl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C24H22N4O2S/c1-14-23(18-11-16(30-3)8-9-21(18)28(14)2)20-13-31-24(26-20)27-22(29)10-15-12-25-19-7-5-4-6-17(15)19/h4-9,11-13,25H,10H2,1-3H3,(H,26,27,29) |
InChI Key |
NSMQCLOEIYFOMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)OC)C3=CSC(=N3)NC(=O)CC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(4-tert-butylbenzyl)oxy]-8-chloro-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11157730.png)
![4-butyl-6-chloro-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B11157732.png)
![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-L-methioninate](/img/structure/B11157733.png)
![3-(2-chlorophenyl)-N-[5-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B11157742.png)

![3-methyl-N-[3-oxo-3-(pentylamino)propyl]benzamide](/img/structure/B11157749.png)
![6-ethyl-7-hydroxy-8-[(4-methoxyphenyl)(morpholino)methyl]-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one](/img/structure/B11157755.png)


![(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate](/img/structure/B11157765.png)
![2-chloro-N-[3-oxo-3-(pentylamino)propyl]benzamide](/img/structure/B11157766.png)
![[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl][2-(3-pyridyl)-4-quinolyl]methanone](/img/structure/B11157781.png)
![methyl N-{[3-(1H-tetrazol-1-yl)phenyl]carbonyl}-L-alaninate](/img/structure/B11157783.png)

